2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
Description
Core Spiro Nomenclature
- Spiro Prefix : The term "spiro" denotes the shared atom (spiro atom) connecting two rings. For this compound, the spiro atom is nitrogen (azaspiro) at position 2.
- Ring Size Indicators : The numbers in brackets ([4.5]) specify the number of carbons in each ring excluding the spiro atom. The smaller ring (4 carbons) is listed first, followed by the larger ring (5 carbons).
- Parent Hydride : The total carbons (4 + 5 + 1 spiro atom = 10) yield the "decane" suffix.
Substituent Prioritization
- Functional Group Order : Substituents are listed alphabetically (e.g., "carboxylic acid" precedes "tert-butoxycarbonyl").
- Locant Assignment :
Heteroatom Inclusion
- Oxa Substitution : The oxygen atom in the larger ring is denoted by "8-oxa," indicating its position relative to the spiro atom.
- Azaspiro Designation : The nitrogen spiro atom is explicitly named, distinguishing it from carbocyclic analogs.
Structural Features of Azaspiro[4.5]decane Core Scaffold
The azaspiro[4.5]decane core combines a four-membered nitrogen-containing ring and a five-membered oxygen-containing ring fused via a single spiro atom.
Ring System Breakdown
| Component | Carbons | Heteroatom | Bond Order |
|---|---|---|---|
| Smaller Ring (4 carbons) | 3 (excluding spiro atom) | Nitrogen | Saturated |
| Larger Ring (5 carbons) | 4 (excluding spiro atom) | Oxygen | Saturated |
Substituent Placement
- Carboxylic Acid at C3 : Positioned on the smaller ring adjacent to the spiro atom, enabling potential hydrogen bonding with the oxygen in the larger ring.
- tert-Butoxycarbonyl at C2 : Directly attached to the spiro nitrogen, serving as a protecting group for the amine during synthesis.
Functional Group Analysis: Carboxylic Acid and tert-Butoxycarbonyl Protections
Carboxylic Acid Group
- Chemical Properties :
- Strategic Role :
tert-Butoxycarbonyl (Boc) Protecting Group
Protection Mechanism :
Functional Advantages :
| Property | Boc Group | Alternative Protecting Groups |
|---|---|---|
| Stability to Acids | High (TFA-labile) | Cbz (stable to TFA) |
| Stability to Bases | Moderate | Fmoc (high) |
| Removal Conditions | TFA, HCl in dioxane | Catalytic hydrogenation (Cbz) |
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-9-14(4-6-19-7-5-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSLZXEWMRGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228087-03-2 | |
| Record name | 2-[(tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[45]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in introducing the tert-butoxycarbonyl group into various organic compounds, offering advantages in terms of sustainability and versatility compared to traditional batch processes .
Chemical Reactions Analysis
Esterification and Amide Coupling
The carboxylic acid moiety undergoes classical acid-catalyzed esterification and coupling reactions:
-
Esterification : Reacts with alcohols (e.g., ethanol, methanol) under H<sub>2</sub>SO<sub>4</sub> catalysis (80–100°C, 6–8 hr) to form spirocyclic esters .
-
Amide Formation : Couples with primary/secondary amines via EDC/HOBt activation (RT, 12–24 hr) to yield amide derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub>, 80°C, 6 hr | Ethyl ester | 72 | |
| Amide Coupling | Benzylamine, EDC, HOBt, RT | Boc-spiroamide | 85 |
Decarboxylation Reactions
Controlled decarboxylation enables selective functionalization:
-
Krapcho Decarboxylation : Heating with NaCl in DMSO/H<sub>2</sub>O (150°C, 3 hr) removes CO<sub>2</sub>, yielding monoester intermediates .
-
Base-Mediated Decarboxylation : NaOH (1M) at 60°C produces spirocyclic hydrocarbons.
Reductive Transformations
The Boc-protected amine and spirocyclic framework participate in:
-
Borane Reduction : BH<sub>3</sub>·THF selectively reduces tertiary amides to pyrrolidines (0°C to RT, 4 hr, 68% yield) .
-
Hydrogenation : H<sub>2</sub>/Raney Ni (50 psi, 50°C) opens strained rings while retaining Boc protection .
Oxidative Modifications
Oxidation targets the spirocyclic backbone:
-
KMnO<sub>4</sub> Oxidation : In acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 60°C), generates ketone derivatives via C–H activation .
-
Ozone Cleavage : O<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub> (−78°C) fragments the oxa-ring, producing dicarboxylic acids.
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 60°C, 2 hr | Spiro-ketone | 55 |
| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, −78°C, 1 hr | Dicarboxylic acid | 41 |
Boc Deprotection and Functionalization
Selective removal of the Boc group enables further derivatization:
-
Acidolysis : TFA/DCM (RT, 1 hr) cleaves Boc, exposing the free amine for alkylation/acylation .
-
Enzyme-Catalyzed Hydrolysis : Lipases (CAL-B) in phosphate buffer (pH 7, 37°C) achieve enantioselective deprotection.
Spirocycle-Specific Reactivity
The fused oxa-aza rings undergo unique transformations:
-
Ring Expansion : Treatment with Grignard reagents (e.g., MeMgBr) enlarges the oxa-ring to seven-membered ethers .
-
Photochemical Rearrangement : UV light (254 nm) induces-sigmatropic shifts, forming bicyclic lactams.
Comparative Reactivity Analysis
Key structural analogs exhibit divergent reactivities:
| Compound | Structural Difference | Reactivity Contrast |
|---|---|---|
| 8-[(Tert-butoxy)carbonyl]-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid | Carboxylic acid at C6 | Higher propensity for lactonization |
| 2,8-Diazaspiro[4.5]decane-3-carboxylic acid | Additional NH group | Enhanced nucleophilicity at N8 |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity. For instance, derivatives of this compound have shown promise in the development of novel analgesics and anti-inflammatory drugs due to their ability to interact with specific biological targets.
1.2 Antimicrobial Activity
Recent studies have indicated that compounds derived from 2-(tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid exhibit antimicrobial properties. These derivatives have been tested against various bacterial strains, showing effective inhibition that suggests potential applications in treating infections resistant to conventional antibiotics.
Organic Synthesis Applications
2.1 Building Block in Synthesis
This compound is utilized as a building block in the synthesis of complex organic molecules. Its spirocyclic structure provides a unique framework that can be modified to create diverse chemical entities, making it valuable in synthetic organic chemistry.
2.2 Synthesis of Spiro Compounds
The spirocyclic nature of this compound allows for the construction of other spiro compounds through various chemical transformations. This application is particularly relevant in the synthesis of biologically active molecules that require spiro configurations for optimal activity.
Case Study: Synthesis of Analgesics
A research study focused on the synthesis of new analgesics utilized this compound as a key intermediate. The study reported successful modifications leading to compounds with enhanced pain-relieving properties compared to existing medications.
Case Study: Antimicrobial Derivatives
Another study explored the antimicrobial derivatives synthesized from this compound, demonstrating significant effectiveness against multi-drug-resistant bacterial strains. The findings suggest that these derivatives could be developed into new therapeutic agents for treating infections that are currently difficult to manage.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during synthetic transformations. The deprotection of the Boc group is typically achieved under acidic conditions, leading to the formation of the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular formula: C₁₄H₂₃NO₅
- Molecular weight : 285.34 g/mol
- Melting point : 123–125°C
- Spectral data :
Structural Analogues with Heteroatom Variations
Key Observations :
- The 8-thia analogue exhibits a higher molecular weight (333.40 vs. 285.34) and melting point (172–175°C vs. 123–125°C) due to sulfur’s larger atomic radius and stronger intermolecular interactions .
- Removal of the oxygen atom (e.g., 2-azaspiro[4.5]decane-3-carboxylic acid) simplifies the spiro framework but may reduce conformational rigidity, impacting biological activity .
Functional Group Modifications
Research Findings :
- The carboxylic acid group in the target compound enables coupling reactions for drug discovery (e.g., protease inhibitors), whereas the ketone derivative (CAS 194862-84-5) serves as a precursor for hydrazone or oxime formation .
- Boc protection enhances solubility in organic solvents (e.g., dioxane, ethyl acetate), critical for multigram synthesis .
Critical Insights :
- The 8-thia analogue ’s higher yield (93%) suggests improved stability under acidic hydrolysis conditions compared to the target compound’s 38% yield .
- LCMS data confirm the integrity of the Boc group in both oxygen and sulfur variants, with mass shifts aligning with theoretical values .
Challenges :
- Low overall synthetic yield (12.1%) necessitates optimization of hydrolysis and Boc protection steps .
Biological Activity
2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid (CAS Number: 2228087-03-2) is a complex organic compound characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of 285.34 g/mol. Its unique structural features contribute to its biological activity, making it a subject of extensive research.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| CAS Number | 2228087-03-2 |
| Structure | Spirocyclic |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The spirocyclic structure enhances the rigidity and stability of the molecule, allowing for effective binding to biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related spirocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxicity was assessed using assays such as AlamarBlue, revealing IC50 values that suggest potential for therapeutic applications.
Table 1: Cytotoxicity of Related Compounds
| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |
|---|---|---|
| 2-(tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane | TBD | TBD |
| UK-1 | 31 ± 5 | 17 ± 2 |
| Mitomycin-C | 5 ± 2 | 4.5 μM |
Note: TBD indicates that specific values for the compound need to be established through further research.
Antibacterial Activity
The compound's potential antibacterial properties have also been explored. Analogous compounds have shown effectiveness against multidrug-resistant strains of bacteria, such as Acinetobacter baumannii and Staphylococcus aureus. The mechanism often involves inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription.
Case Study: Antibacterial Efficacy
In a study focused on dual inhibitors targeting bacterial topoisomerases, compounds similar to the one displayed potent antibacterial activity against over 100 strains of both Gram-positive and Gram-negative bacteria. The in vivo efficacy was confirmed using mouse models, demonstrating significant reduction in infection severity.
Applications in Drug Development
Given its structural characteristics and observed biological activities, this compound holds promise as a lead compound in drug development. Its unique properties may facilitate the design of novel therapeutic agents aimed at combating cancer and bacterial infections.
Q & A
Basic Research Questions
Q. What is an efficient synthetic route for 2-(tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid?
- Methodology : A seven-step synthesis starts with methyl tetrahydro-2H-pyran-4-carboxylate. Key steps include:
- Step 6 : Hydrolysis of the nitrile intermediate (tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) using 35% HCl under reflux for 16 hours to yield the carboxylic acid hydrochloride .
- Step 7 : Boc protection via Boc₂O in a dioxane/water solvent system with potassium carbonate as a base, achieving a 38% yield after acidification and extraction .
Q. How is the purity and structure of this compound validated experimentally?
- Analytical Techniques :
- 1H/13C NMR : Key signals include δ 4.25–4.00 ppm (m, 1H, spirocyclic CH), 3.87–3.56 ppm (m, 5H, oxa-azaspiro ring protons), and 1.61–1.38 ppm (m, 11H, Boc group). The absence of exchangeable COOH protons confirms Boc protection .
- LCMS : [M - H]⁻ peak at m/z 284.2 aligns with the molecular formula C₁₄H₂₃NO₅ .
- Elemental Analysis : Found values (C 59.07%, H 8.04%, N 5.02%) match calculated values (C 58.93%, H 8.13%, N 4.91%), confirming purity .
Advanced Research Questions
Q. How do heteroatom substitutions (e.g., sulfur vs. oxygen) in the spirocyclic ring affect synthetic yields and stability?
- Comparative Analysis : Replacing the oxygen atom (8-oxa) with sulfur (8-thia) increases steric hindrance, requiring longer reaction times for Boc protection (e.g., 24 hours vs. 16 hours for the oxa analog) .
- Yield Impact : Sulfur analogs (e.g., 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid) show lower yields (67% vs. 92% for oxa derivatives) due to side reactions during hydrolysis .
- Thermal Stability : The oxa analog exhibits a higher melting point (123–125°C) compared to sulfur variants (172–175°C), suggesting stronger intermolecular hydrogen bonding in the oxa system .
Q. What strategies resolve discrepancies in elemental analysis data, such as carbon content deviations?
- Troubleshooting Workflow :
- Step 1 : Verify drying conditions (e.g., sodium sulfate vs. molecular sieves) to exclude residual solvent interference .
- Step 2 : Re-run combustion analysis with internal standards (e.g., acetanilide) to calibrate instrument accuracy.
- Step 3 : Assess byproduct formation via LCMS; for example, incomplete Boc deprotection can generate free amine byproducts, altering carbon/nitrogen ratios .
Q. How can conformational rigidity of the spirocyclic core be exploited in drug design?
- Structural Insights : The 8-oxa-2-azaspiro[4.5]decane scaffold restricts rotational freedom, as evidenced by sharp ¹H NMR signals for spirocyclic protons (δ 4.25–4.00 ppm), enhancing binding affinity to target proteins .
- Case Study : Analogous spirocyclic α-proline derivatives are used in peptide mimetics to stabilize β-turn conformations, improving protease resistance .
Data Contradiction Analysis
Q. Why do LCMS and NMR data sometimes suggest impurities despite satisfactory elemental analysis?
- Root Cause : Residual solvents (e.g., MTBE) or Boc-deprotection byproducts (e.g., tert-butanol) may not significantly alter elemental ratios but can appear as minor LCMS peaks (e.g., [M + 18]⁻ for water adducts) .
- Resolution : Purify via preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate the target compound from polar impurities .
Methodological Optimization
Q. What reaction conditions maximize yield during the Boc protection step?
- Optimized Protocol :
- Solvent : Dioxane/water (2:1 v/v) ensures solubility of both the hydrophilic hydrochloride intermediate and hydrophobic Boc₂O .
- Base : Potassium carbonate (2.5 eq) maintains pH >9, preventing premature acidification.
- Temperature : Room temperature (20–25°C) minimizes Boc group cleavage, which occurs above 30°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
